Grgdtp

描述

This compound plays a crucial role in cell adhesion processes, particularly in the interaction with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Grgdtp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and large-scale production of peptides. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

化学反应分析

Types of Reactions

Grgdtp can undergo various chemical reactions, including:

Oxidation: The oxidation of the thiol group in cysteine residues (if present) can lead to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in analogs with altered biological activity .

科学研究应用

Tumor Therapy

GRGDTp has been extensively studied for its role in targeted tumor therapy. Its ability to bind specifically to integrins overexpressed on tumor cells enhances the delivery of therapeutic agents directly to cancerous tissues.

- Case Study : A study demonstrated that this compound-modified liposomes loaded with chemotherapeutic drugs showed increased accumulation in tumor tissues compared to non-modified liposomes. This targeting mechanism resulted in enhanced therapeutic efficacy and reduced systemic toxicity .

Gene Delivery

The peptide is utilized in gene delivery systems, particularly for non-viral vectors. By conjugating this compound to plasmid DNA or siRNA, researchers have improved cellular uptake through receptor-mediated endocytosis.

- Data Table: RGD-Modified Gene Carriers

| Carrier Type | Modification Method | Targeted Gene | Efficacy (%) |

|---|---|---|---|

| Polyplex Micelles | Covalent conjugation | sFlt-1 | 75 |

| Lipid Nanoparticles | Coating with this compound | GFP | 82 |

| Cationic Polymers | RGD peptide attachment | siRNA targeting VEGF | 68 |

This table summarizes the efficacy of various RGD-modified gene carriers in delivering specific genes to target cells .

Tissue Engineering

In tissue engineering, this compound is employed to enhance cell adhesion and proliferation on biomaterials. The functionalization of scaffolds with this compound promotes better integration with host tissues.

- Case Study : Research indicated that scaffolds coated with this compound significantly improved the attachment and growth of stem cells compared to unmodified scaffolds. This led to faster tissue regeneration in animal models .

Imaging Agents

This compound has been conjugated with imaging agents for enhanced visualization of tumors using techniques such as MRI and fluorescence imaging.

作用机制

Grgdtp exerts its effects primarily through its interaction with integrins. Integrins are transmembrane receptors that mediate cell-extracellular matrix adhesion. The arginine-glycine-aspartic acid (RGD) sequence within this compound is recognized by integrins, facilitating the binding of cells to the extracellular matrix. This interaction triggers intracellular signaling pathways that regulate cell migration, proliferation, and survival .

相似化合物的比较

Similar Compounds

RGD Peptide: Composed of arginine, glycine, and aspartic acid, this peptide is also recognized by integrins and plays a role in cell adhesion.

RGDS Peptide: Similar to RGD but with an additional serine residue, enhancing its binding affinity to certain integrins.

RGD-K Peptide: Contains a lysine residue, which can be used for conjugation to other molecules or surfaces

Uniqueness of Grgdtp

This compound is unique due to its specific sequence, which includes threonine and proline in addition to the RGD motif. This unique sequence enhances its binding specificity and affinity to certain integrins, making it a valuable tool in cell adhesion studies and therapeutic applications .

生物活性

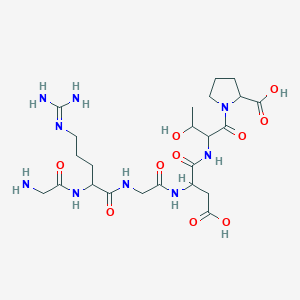

The compound Grgdtp (Gly-Arg-Gly-Asp-Thr-Pro) is a cyclic peptide that plays a significant role in biological activities, particularly in cell adhesion and signaling processes. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily interacts with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The RGD (Arg-Gly-Asp) motif is critical for this interaction. Studies have shown that the presence of this compound can disrupt integrin-dependent cell adhesion, leading to various physiological effects.

- Endothelial Cell Permeability : Research indicates that this compound can increase microvessel hydraulic permeability by disrupting endothelial cell-ECM attachments. In experiments involving perfused mesenteric microvessels, pretreatment with this compound resulted in significant changes in permeability when exposed to hypertonic solutions, suggesting a role in modulating vascular responses .

- Osteoclast Adhesion : this compound has been evaluated for its effects on osteoclasts, cells responsible for bone resorption. In vitro studies demonstrated that this compound inhibited osteoclast adhesion to vitronectin, a key ECM component, thereby potentially influencing bone remodeling processes .

Data Table: Biological Effects of this compound

Case Study 1: Endothelial Function

A study focused on the role of this compound in endothelial function demonstrated that treatment with this peptide altered the response of endothelial cells to hypertonic stress. The findings indicated that this compound could compromise integrin binding sites, leading to increased permeability and potential implications for vascular health .

Case Study 2: Osteoclast Behavior

In another investigation, the effects of this compound on osteoclasts were assessed using rat and chick bone cell models. The study revealed that this compound effectively inhibited osteoclast adhesion at submicromolar concentrations, suggesting its potential as a therapeutic agent in conditions characterized by excessive bone resorption .

Selectivity and Affinity

The selectivity profile of this compound has been a subject of interest, particularly regarding its affinity for different integrin subtypes. Research indicates that structural modifications can enhance the selectivity and binding affinity towards specific integrins, which may improve therapeutic outcomes in diseases involving aberrant cell adhesion .

Comparative Studies

Comparative studies have highlighted the variability in biological responses elicited by different RGD-containing peptides. For instance, while this compound demonstrates significant inhibitory effects on certain integrins, other peptides may exhibit distinct activity profiles depending on their structural characteristics .

属性

IUPAC Name |

1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZVBZDHGKJFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405178 | |

| Record name | GRGDTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108682-58-2 | |

| Record name | GRGDTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: GRGDTP competitively binds to integrin receptors, primarily those recognizing the Arginine-Glycine-Aspartic Acid (RGD) motif present in various extracellular matrix (ECM) proteins like fibronectin, vitronectin, and collagen. [, , ]

ANone: By blocking integrin-ECM interactions, this compound can inhibit a wide range of cellular processes, including:

- Cell adhesion: This compound effectively disrupts cell adhesion to ECM proteins, influencing cell spreading and attachment. [, , , ]

- Cell migration: Disruption of integrin function by This compound significantly impairs cell migration, especially in processes requiring interaction with ECM components like tumor cell invasion. [, , , ]

- Signal transduction: This compound binding interferes with integrin-mediated signal transduction pathways, affecting processes like cell proliferation, differentiation, and survival. [, , , , , ]

- Phagocytosis: This compound can modulate collagen phagocytosis by fibroblasts, a crucial process for ECM degradation. This effect suggests the involvement of α2 integrin in this process. []

ANone: this compound has a molecular formula of C26H42N8O11 and a molecular weight of 646.66 g/mol.

A: Yes, ¹H-NMR studies reveal the presence of a weak 5→2 hydrogen-bonded β-turn type-III conformation for This compound in solution. Molecular dynamics simulations suggest the coexistence of inverse γ-turn (3→1) and γ-turn (4→2) conformations. These findings indicate a degree of conformational flexibility within the This compound molecule. []

ANone: The provided research papers don't specifically focus on this compound's material compatibility or stability under various conditions. This aspect might require further investigation, especially when considering its potential use in diverse applications.

ANone: this compound is not reported to have inherent catalytic properties. Its primary mode of action relies on competitive binding to integrins, rather than catalyzing chemical reactions.

A: Yes, molecular dynamics simulations have been used to explore the conformational flexibility of This compound. [] Further computational studies, such as docking simulations or quantitative structure-activity relationship (QSAR) modeling, could provide deeper insights into its interaction with different integrin subtypes and guide the development of more potent and selective analogs.

A: Research demonstrates that even minor alterations in the This compound sequence can significantly impact its biological activity. For example, substituting Aspartic acid with Glutamic acid or altering the peptide's cyclic structure can significantly reduce its inhibitory potency towards integrins. [, ] This sensitivity to structural changes highlights the importance of precise molecular interactions for effective integrin inhibition.

ANone: The research papers provided do not delve into the specific stability profile of this compound or discuss formulation strategies for enhancing its properties. Further research is needed to explore these aspects, particularly if considering this compound for therapeutic applications.

ANone: As this compound is primarily a research tool, specific SHE regulations pertaining to its handling, use, and disposal might vary depending on the institution and local guidelines. It's always crucial to consult relevant safety data sheets and follow appropriate laboratory practices.

ANone: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its in vivo activity and efficacy requires further investigation.

A: Numerous in vitro studies demonstrate the efficacy of This compound in inhibiting cell adhesion, migration, and specific signaling pathways. [, , , , , , , , , , , , , ] Animal models would be valuable for exploring the therapeutic potential and safety profile of This compound in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。